

The Discovery and Scientific History of Bioglass 45S5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and fundamental properties of Bioglass 45S5, the first synthetic material developed to chemically bond with living bone. From its serendipitous discovery in 1969 by Dr. Larry L. Hench, Bioglass 45S5 has revolutionized the field of biomaterials, evolving from a second-generation material, valued for its bioactivity, to a third-generation material capable of stimulating a genetic response to promote tissue regeneration. This document details the material's composition, key physicochemical properties, and the seminal experimental protocols that have defined its characterization. Furthermore, it elucidates the molecular mechanisms and signaling pathways through which Bioglass 45S5 elicits its osteogenic effects. Quantitative data are presented in structured tables for clarity, and critical experimental workflows and biological pathways are illustrated using diagrams to provide a comprehensive resource for researchers in materials science and regenerative medicine.

Discovery and Historical Development

The inception of Bioglass 45S5 is a notable event in the history of biomaterials. In 1967, Dr. Larry L. Hench, then an assistant professor at the University of Florida, was challenged by a U.S. Army Colonel to develop a material for implanting in soldiers that could survive the human body's harsh environment and promote healing.[1][2] This challenge led to the development of a specific silicate glass composition in November 1969.[3][4] During early in vivo tests, an



orthopedic surgeon, Dr. T.K. Greenlee, Jr., implanted samples into rat femurs and discovered, six weeks later, that they were so strongly bonded to the bone they could not be removed without fracturing the bone itself.[5] This marked the discovery of the first bioactive material.

The original composition, designated 45S5, was the first of many bioactive glasses.[6] The name "Bioglass®" was trademarked by the University of Florida for this specific formulation.[7] The first successful surgical use in humans was for the replacement of ossicles in the middle ear in 1985.[6][8] Since then, its applications have expanded to include bone grafting, periodontal defect repair, and as an active ingredient in toothpaste for dentin hypersensitivity, commercialized under the trade name NovaMin®.[7][9]

The evolution of understanding Bioglass 45S5's function has led to its classification as a third-generation biomaterial.[6][8][10] Initial research focused on its ability to form a strong, stable bond with bone (second-generation bioactivity).[10] Later studies, particularly the work of Xynos et al. in the early 2000s, revealed that the ionic dissolution products of Bioglass 45S5 could stimulate specific gene expression in osteoblasts, a process termed osteostimulation.[11]

Timeline of Key Events:

- 1969: Discovery of bone bonding to 45S5 Bioglass at the University of Florida.[4]
- 1972: Successful bonding of Bioglass in monkey femoral stems.[4]
- 1981: Discovery of soft connective tissue bonding to 45S5 Bioglass.[4]
- 1985: First medical product, an ossicular reconstruction prosthesis, receives FDA clearance.
 [4]
- Early 2000s: Discovery that ionic dissolution products upregulate osteogenic genes, leading to the concept of osteostimulation.[11]

Material Properties and Data

Bioglass 45S5 is a melt-derived glass with a specific composition that is critical to its bioactivity. Its properties have been extensively characterized, providing a baseline for the development of other bioactive ceramics.



Composition

The nominal composition of Bioglass 45S5 is presented in both weight percent (wt%) and mole percent (mol%).

Component	Weight % (wt%)	Mole % (mol%)	
Silicon Dioxide (SiO ₂)	45.0	46.1	
Calcium Oxide (CaO)	24.5	26.9	
Sodium Oxide (Na ₂ O)	24.5	24.4	
Phosphorus Pentoxide (P2O5)	6.0	2.6	

Table 1: Composition of Bioglass 45S5.

Mechanical Properties

The mechanical properties of Bioglass 45S5 are a critical consideration for load-bearing applications. As a monolithic glass, it is brittle. However, it is often used in particulate form or as a component in porous scaffolds, where the overall mechanical performance is highly dependent on the structure.



Property	Value	Notes	
Porous Scaffolds	Properties are highly dependent on porosity.		
Compressive Strength	0.58 - 3.4 MPa	For scaffolds with total fractional porosity from 0.86 to 0.52, respectively.	
Elastic Modulus	1.2 - 16.5 GPa	For scaffolds with total fractional porosity from 0.86 to 0.52, respectively.	
Shear Modulus	0.43 - 6.5 GPa	For scaffolds with total fractional porosity from 0.86 to 0.52, respectively.	
Poisson's Ratio	0.3953 - 0.2692	For scaffolds with total fractional porosity from 0.86 to 0.52, respectively.	
Composites	Example from a HAP/45S5 laminated composite.		
Flexural Strength	153.22 ± 7.7 MPa	For HAP/45S5 laminated composite sintered at 950 °C.	
Fracture Work	2049 ± 34 J·m ⁻²	For HAP/45S5 laminated composite sintered at 950 °C.	

Table 2: Summary of Mechanical Properties of Bioglass 45S5 in Porous and Composite Forms.

Ion Release Profile

The therapeutic effect of Bioglass 45S5 is intrinsically linked to the release of its constituent ions upon immersion in physiological fluids. The table below presents representative data on the concentration of key ions in a solution over time.



Time	Si (ppm)	Ca (ppm)	Na (ppm)	P (ppm)
Day 1	~20	~110	~350	~50
Day 3	~30	~120	~400	~40
Day 7	~40	~130	~450	~30
Day 14	~45	~140	~480	~25
Day 21	~50	~150	~500	~20

Table 3: Representative Ion Release Profile of Bioglass 45S5 in an aqueous solution (10 mg/ml). Data is estimated from graphical representations in the literature for illustrative purposes.[9]

Key Experimental Protocols

The characterization and validation of Bioglass 45S5 have relied on a set of standardized and novel experimental protocols.

Synthesis of Bioglass 45S5

This is the traditional method developed by Hench for producing Bioglass 45S5.

- Mixing: High-purity raw materials (e.g., SiO₂, CaCO₃, Na₂CO₃, and Ca₃(PO₄)₂) are weighed and mixed in the proportions corresponding to the 45S5 composition.
- Melting: The mixture is placed in a platinum crucible and melted in a high-temperature furnace at approximately 1350-1400°C for several hours to ensure homogeneity.
- Quenching: The molten glass is rapidly cooled by pouring it into water or onto a steel plate.
 This rapid quenching prevents crystallization and results in an amorphous glass.
- Processing: The resulting glass "frit" is dried and then ground into a powder of the desired particle size using a planetary ball mill.

This low-temperature method produces a more porous material with a higher surface area compared to the melt-quenched glass.



- Sol Preparation: Alkoxide precursors, such as tetraethyl orthosilicate (TEOS) for SiO₂, triethyl phosphate (TEP) for P₂O₅, and nitrate or acetate salts for CaO and Na₂O, are dissolved in a solvent (typically ethanol and water).
- Hydrolysis and Condensation: An acid catalyst (e.g., nitric acid or acetic acid) is added to initiate hydrolysis of the precursors. This is followed by polycondensation reactions, which lead to the formation of a three-dimensional Si-O-Si network, resulting in a gel.
- Aging: The gel is aged at a controlled temperature (e.g., 70°C) for 1-2 days to allow for further condensation and strengthening of the network.
- Drying: The solvent is removed from the gel network by drying at a slightly elevated temperature (e.g., 120°C) for 24 hours to form a xerogel.
- Stabilization: The xerogel is heat-treated (calcined) at a temperature around 700°C to remove residual organic compounds and stabilize the glass structure.

In Vitro Bioactivity Assessment

The standard method to assess the bone-bonding ability of a material in vitro is to immerse it in Simulated Body Fluid (SBF), a solution with ion concentrations nearly equal to those of human blood plasma.

- SBF Preparation (Kokubo's Recipe): SBF is prepared by dissolving reagent-grade NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, CaCl₂, and Na₂SO₄ in distilled water. The solution is buffered to pH 7.4 at 36.5°C with tris(hydroxymethyl)aminomethane (Tris) and hydrochloric acid (HCl).
- Sample Immersion: Bioglass 45S5 samples (powder or monolithic) are immersed in SBF at a controlled temperature of 37°C for various time periods (e.g., 3 hours to 21 days).
- Surface Analysis: After immersion, the samples are removed, rinsed with deionized water, and dried. The surface is then analyzed for the formation of a hydroxycarbonate apatite (HCA) layer using techniques such as:
 - Scanning Electron Microscopy (SEM): To observe the surface morphology.



- Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the surface layer.
- X-ray Diffraction (XRD): To confirm the crystalline structure of the apatite layer.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of phosphate and carbonate groups in the HCA layer.

In Vivo Implantation Model (Rat Femur Defect)

Early preclinical studies were crucial in demonstrating the in vivo efficacy of Bioglass 45S5. The rat femur defect model is a commonly used method.

- Anesthesia and Surgical Preparation: The rat is anesthetized, and the surgical site on the femur is shaved and disinfected.
- Surgical Procedure: A longitudinal incision is made to expose the femur. A critical-sized defect (typically a few millimeters in diameter) is created in the femoral condyle or diaphysis using a surgical drill.
- Implantation: The defect is filled with sterile Bioglass 45S5 particles. In control animals, the
 defect is left empty.
- Wound Closure and Postoperative Care: The muscle and skin are sutured, and the animal receives postoperative care, including analgesics.
- Histological Analysis: After a predetermined period (e.g., 2 to 8 weeks), the animal is euthanized, and the femur is explanted. The bone segment containing the implant is fixed, dehydrated, and embedded in a resin. Thin sections are prepared and stained (e.g., with Hematoxylin and Eosin or Masson's Trichrome) to visualize new bone formation, tissue integration, and the cellular response to the implant.

Gene Expression Profiling of Osteoblasts

This protocol, based on the work of Xynos et al., is used to determine the effect of Bioglass 45S5 dissolution products on osteoblast gene expression.



- Preparation of Conditioned Medium: Bioglass 45S5 powder is incubated in a cell culture medium (e.g., DMEM) for a specified time (e.g., 24 hours). The medium is then filtered to remove the particles, resulting in a "conditioned medium" containing the ionic dissolution products.
- Cell Culture: Human primary osteoblasts are cultured under standard conditions.
- Treatment: The standard culture medium is replaced with the Bioglass-conditioned medium.
 Control cells receive a standard medium.
- RNA Extraction: After a set incubation period (e.g., 48 hours), total RNA is extracted from both the treated and control osteoblasts.
- Gene Expression Analysis: The extracted RNA is analyzed using techniques such as:
 - cDNA Microarray: To simultaneously assess the expression levels of thousands of genes.
 - Quantitative Reverse Transcription PCR (qRT-PCR): To quantify the expression of specific target genes identified from the microarray analysis.

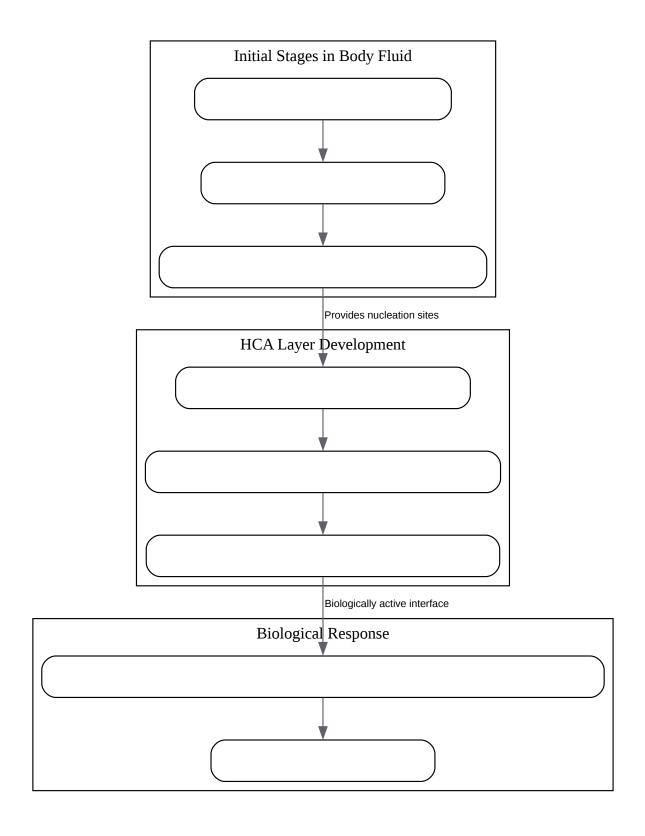
Mechanism of Action and Signaling Pathways

The bioactivity of Bioglass 45S5 is a multi-stage process that occurs at the material's surface and influences cellular behavior through the release of ions.

Surface Reactions and HCA Layer Formation

When implanted, Bioglass 45S5 undergoes a series of twelve surface reactions that result in the formation of a biologically active hydroxycarbonate apatite (HCA) layer. This layer is chemically and structurally similar to the mineral phase of bone, allowing for strong and stable integration with the host tissue.





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Figure 1. Workflow of HCA layer formation on Bioglass 45S5.

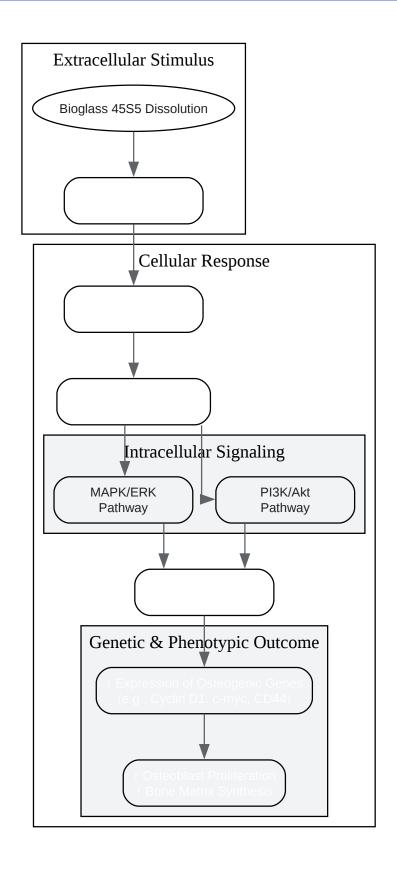


Cellular Signaling Pathways for Osteogenesis

The ionic dissolution products of Bioglass 45S5, particularly soluble silica (Si) and calcium (Ca²⁺) ions, act as signaling molecules that stimulate osteoprogenitor cells to proliferate and differentiate into mature, bone-forming osteoblasts. Research has shown that these ions upregulate the expression of several families of genes. A key mechanism involves the increased expression and synthesis of Insulin-like Growth Factor II (IGF-II), a potent mitogen for osteoblasts.

The released ions trigger a signaling cascade within the osteoblast. This begins with the upregulation of IGF-II. IGF-II then binds to its receptor on the cell surface, initiating downstream signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways, in turn, activate transcription factors that lead to the expression of genes responsible for cell cycle progression, proliferation, and the synthesis of bone matrix proteins like type I collagen.





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Figure 2. Signaling pathway for Bioglass 45S5-induced osteogenesis.



Conclusion

From its discovery over five decades ago, Bioglass 45S5 has remained a cornerstone of bioactive materials research. Its ability to not only bond with bone but also to stimulate the body's own regenerative mechanisms at a genetic level has paved the way for new therapeutic strategies in tissue engineering and beyond. The detailed understanding of its composition, properties, and mechanisms of action, as outlined in this guide, continues to provide a foundation for the development of next-generation biomaterials designed for in situ tissue regeneration. The experimental protocols and quantitative data summarized herein serve as a critical reference for scientists and engineers working to innovate in this dynamic field.

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- To cite this document: BenchChem. [The Discovery and Scientific History of Bioglass 45S5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666942#discovery-and-history-of-bioglass-45s5]

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